molecular formula C16H24O3 B14509839 Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol CAS No. 64243-47-6

Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol

Cat. No.: B14509839
CAS No.: 64243-47-6
M. Wt: 264.36 g/mol
InChI Key: KASPLUGWMCKSON-UHFFFAOYSA-N
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Description

Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol is a complex organic compound that combines the properties of formic acid and a substituted ethanol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4,6-tetramethyl-1,3-dihydroindene with ethylene oxide, followed by formylation to introduce the formic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as ruthenium, nickel, or rhodium are often employed in hydrogenation steps to facilitate the formation of the desired ethanol derivative. The process is optimized to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the formic acid moiety to methanol derivatives.

    Substitution: The ethanol part of the molecule can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol involves its interaction with various molecular targets. The formic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethanol derivative can engage in hydrophobic interactions. These combined effects influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: An aliphatic diol used in polymer synthesis.

    2,2,4,6-Tetramethyl-1,3-dihydroindene: A precursor in the synthesis of the target compound.

Uniqueness

Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol is unique due to its combination of formic acid and a highly substituted ethanol derivative. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

64243-47-6

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol

InChI

InChI=1S/C15H22O.CH2O2/c1-10-7-12-8-15(3,4)9-14(12)11(2)13(10)5-6-16;2-1-3/h7,16H,5-6,8-9H2,1-4H3;1H,(H,2,3)

InChI Key

KASPLUGWMCKSON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2)(C)C)C(=C1CCO)C.C(=O)O

Origin of Product

United States

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